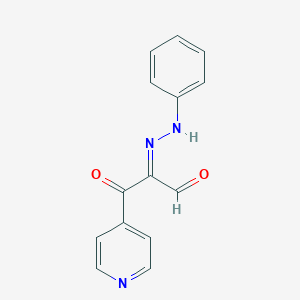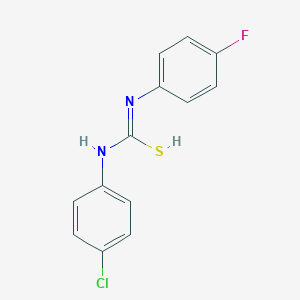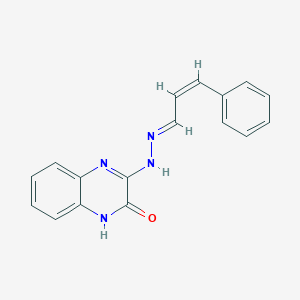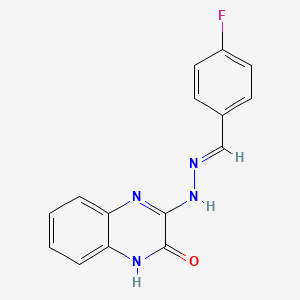![molecular formula C10H4ClF3KN3S B7787128 potassium;5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiolate](/img/structure/B7787128.png)
potassium;5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “potassium;5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiolate” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves specific chemical reactions and conditions. For instance, one method might involve the use of protective groups and halogenated hydrocarbons under specific catalytic conditions . The exact synthetic route can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of the compound typically involves large-scale chemical processes. These processes are designed to maximize yield and minimize impurities. The use of advanced catalytic systems and optimized reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions can vary, including temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce an oxide, while reduction might produce a reduced form of the compound.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which the compound exerts its effects involves specific molecular targets and pathways. For example, it might interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism can vary depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures or functional groups. Examples might include other derivatives of the same chemical family or compounds with similar reactivity .
Uniqueness
The uniqueness of the compound lies in its specific structure and reactivity, which might offer advantages in certain applications compared to similar compounds. For instance, it might have a higher reactivity or selectivity in specific reactions.
Conclusion
Understanding the compound “potassium;5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiolate” involves exploring its synthesis, reactions, applications, and mechanisms of action. This knowledge is crucial for leveraging its potential in various scientific and industrial fields.
Properties
IUPAC Name |
potassium;5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3S.K/c11-7-1-6(10(12,13)14)4-15-8(7)5-2-16-9(18)17-3-5;/h1-4H,(H,16,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTNQZKFOJUMEZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CN=C(N=C2)[S-])C(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)C2=CN=C(N=C2)[S-])C(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3KN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2,4-dichlorobenzamide](/img/structure/B7787047.png)
![(2E)-3-oxo-N-pyrimidin-2-yl-2-[(pyrimidin-2-ylamino)methylidene]butanamide](/img/structure/B7787053.png)
![7-chloro-4-[(Z)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]quinoline](/img/structure/B7787068.png)
![(Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide](/img/structure/B7787074.png)
![(2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B7787082.png)
![ethyl 2-[(2-acetyl-3-oxobut-1-enyl)amino]acetate](/img/structure/B7787083.png)
![(1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine](/img/structure/B7787086.png)


![(2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide](/img/structure/B7787097.png)
![2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline](/img/structure/B7787104.png)
![2,4,6-trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline](/img/structure/B7787105.png)


